molecular formula C22H21BrN2OS B10980971 (4-Bromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone

(4-Bromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B10980971
M. Wt: 441.4 g/mol
InChI Key: PVXRLEGYIIUMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a bromothienyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE typically involves the reaction of benzhydrylpiperazine with a bromothienyl ketone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the bromothienyl moiety could participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE is unique due to the presence of both the benzhydryl and bromothienyl groups, which confer distinct chemical and biological properties. The bromine atom in the thienyl ring can participate in unique substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C22H21BrN2OS

Molecular Weight

441.4 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-bromothiophen-2-yl)methanone

InChI

InChI=1S/C22H21BrN2OS/c23-19-15-20(27-16-19)22(26)25-13-11-24(12-14-25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,21H,11-14H2

InChI Key

PVXRLEGYIIUMDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.